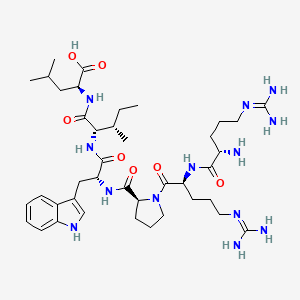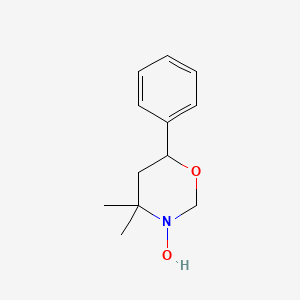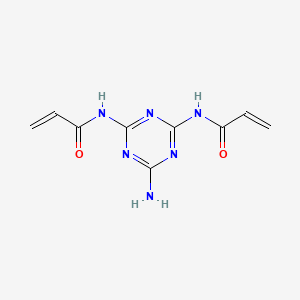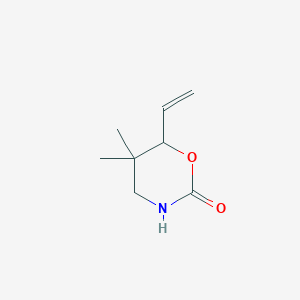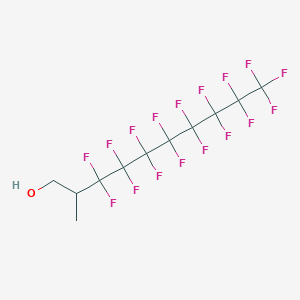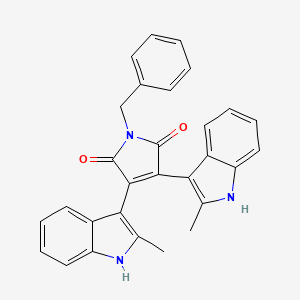![molecular formula C15H10BrF3N4 B14267764 1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)- CAS No. 141025-04-9](/img/structure/B14267764.png)
1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a bromomethyl group attached to a biphenyl structure, along with a trifluoromethyl group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure is synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Tetrazole Ring Formation: The tetrazole ring is formed by reacting the bromomethyl biphenyl derivative with sodium azide (NaN3) under acidic conditions.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or hydrazines.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Aplicaciones Científicas De Investigación
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trityl)-
- 1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trimethylsilyl)-
Uniqueness
1H-Tetrazole, 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-1-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Propiedades
Número CAS |
141025-04-9 |
|---|---|
Fórmula molecular |
C15H10BrF3N4 |
Peso molecular |
383.17 g/mol |
Nombre IUPAC |
5-[2-[4-(bromomethyl)phenyl]phenyl]-1-(trifluoromethyl)tetrazole |
InChI |
InChI=1S/C15H10BrF3N4/c16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-20-21-22-23(14)15(17,18)19/h1-8H,9H2 |
Clave InChI |
LDZTWERAOCNHSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NN=NN3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



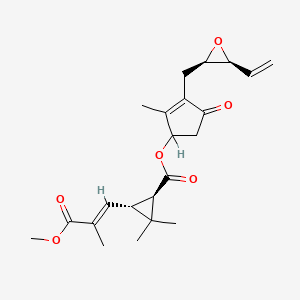
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
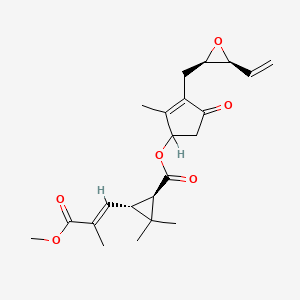
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
